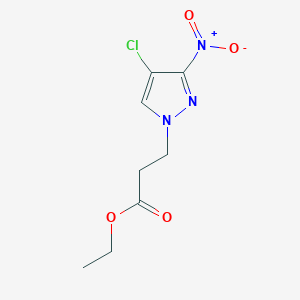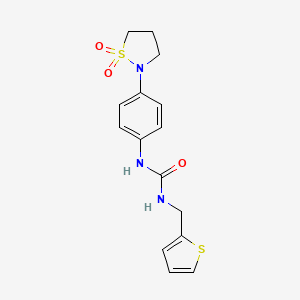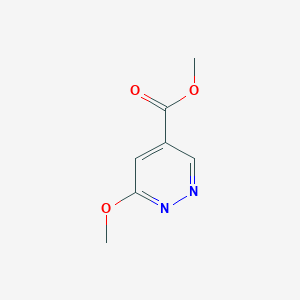
ethyl 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a chloro and nitro group on the pyrazole ring, making it a versatile scaffold in organic synthesis and medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoate typically involves the reaction of 4-chloro-3-nitropyrazole with ethyl acrylate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the pyrazole nitrogen attacks the acrylate, forming the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Amines, thiols, and bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Reduction: Ethyl 3-(4-amino-3-nitro-1H-pyrazol-1-yl)propanoate.
Substitution: Ethyl 3-(4-substituted-3-nitro-1H-pyrazol-1-yl)propanoate.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of ethyl 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoate involves its interaction with molecular targets such as enzymes or receptors. The nitro and chloro groups play a crucial role in binding to the active sites of these targets, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)butanoate
- Ethyl 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)pentanoate
- Ethyl 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)hexanoate
Uniqueness
Ethyl 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of both chloro and nitro groups allows for diverse chemical modifications and enhances its potential as a versatile intermediate in organic synthesis .
Eigenschaften
IUPAC Name |
ethyl 3-(4-chloro-3-nitropyrazol-1-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O4/c1-2-16-7(13)3-4-11-5-6(9)8(10-11)12(14)15/h5H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLKUBAJTISWNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1C=C(C(=N1)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[3-(2-oxopyrrolidin-1-yl)phenyl]-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2660569.png)
![4-Amino-3-[(4-fluorobenzyl)carbamoyl]-1,2-thiazole-5-carboxylic acid](/img/structure/B2660570.png)
![3-bromo-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B2660571.png)


![N-(2-chlorophenyl)-3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carboxamide](/img/structure/B2660578.png)



![2-(4-ethylsulfonylphenyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide](/img/structure/B2660583.png)

![2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2660585.png)
